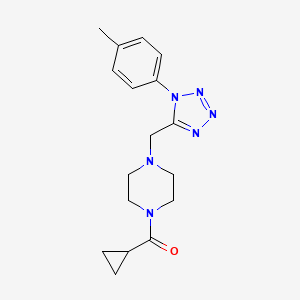![molecular formula C18H15N3O4 B2820196 3-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898418-55-8](/img/structure/B2820196.png)
3-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
Polymorphism and Salt Formation
Polymorphs of nitro-substituted quinolinyl benzamides show differences in packing patterns, hydrogen bonding, and molecular arrangements within crystal lattices. These structural variations impact the physical properties and potential applications of these compounds in scientific research. For instance, the study of polymorphs and their melting points can provide insights into liquid crystalline properties and the role of solvents in crystallization processes. Salts of these compounds exhibit distinct conformational features and potentially porous structures, which could be relevant in materials science and catalysis research (Khakhlary & Baruah, 2014).
Nitrative Bicyclization
The nitrative bicyclization of diynes, a process that generates skeletally diverse tricyclic pyrroles including pyrroloquinolines, highlights the synthetic utility of nitro-substituted quinolinyl benzamides in organic chemistry. This method demonstrates compatibility with various linkers, showcasing the versatility of nitro-substituted compounds in synthesizing complex heterocyclic structures with potential applications in pharmaceuticals and materials science (Wang et al., 2022).
Antibacterial Activity
Novel pyrroloquinolinyl benzamides synthesized through a molecular hybridization approach have shown promising in vitro antibacterial activity against various bacterial strains. The simplicity, high yield, and eco-friendliness of the synthesis process enhance the appeal of these compounds for further development as antibacterial agents, contributing to the ongoing search for new antimicrobials (Largani et al., 2017).
Ambident Reactivity
The ambident reactivity of nitro heteroaromatic anions, including those derived from quinolinyl benzamides, provides a pathway to diverse heterocyclic compounds. This reactivity can be harnessed in the synthesis of pyrimidine N-oxides and pyrroles, expanding the toolbox for constructing nitrogen-containing heterocycles critical in medicinal chemistry and material sciences (Murashima et al., 1996).
GABAA/Benzodiazepine Receptor Modulation
Imidazoquinoxaline derivatives, structurally related to nitro-substituted quinolinyl benzamides, have been found to bind with high affinity to the GABAA/benzodiazepine receptor, exhibiting a range of intrinsic efficacies. This finding underscores the potential of nitro-substituted quinolinyl benzamides in neuropharmacology, particularly in the development of new therapeutic agents targeting the central nervous system (Tenbrink et al., 1994).
properties
IUPAC Name |
3-nitro-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-16-5-4-11-8-14(9-12-6-7-20(16)17(11)12)19-18(23)13-2-1-3-15(10-13)21(24)25/h1-3,8-10H,4-7H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCMMFLRCJCPHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[1-(2-Methyl-5-phenylpyrazole-3-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2820115.png)

![1-[4-(3,4-Dichlorophenyl)piperazino]-3-(4-ethoxyphenyl)-2-propen-1-one](/img/structure/B2820121.png)
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2820122.png)

![4-{4-[4-(Morpholine-4-sulfonyl)phenoxy]benzenesulfonyl}morpholine](/img/structure/B2820126.png)


![2,4-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2820132.png)


